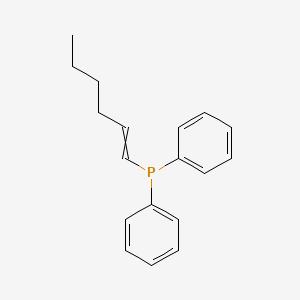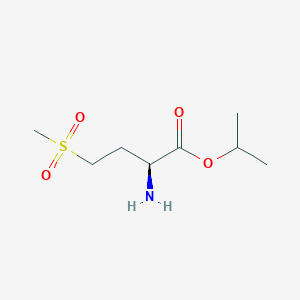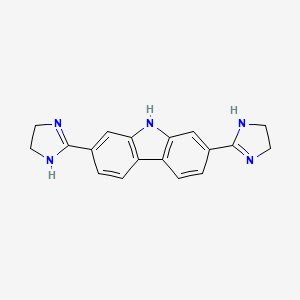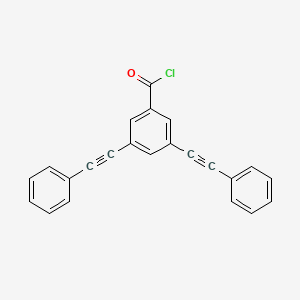![molecular formula C12H13ClN2O3 B12564840 Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 203497-60-3](/img/structure/B12564840.png)
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a 4-chlorophenyl ring and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 4-chlorophenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Hydrazine derivatives with potential biological activities.
Substitution: Substituted derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with biological targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[2-(4-chlorophenyl)hydrazinylidene]acetate
- Ethyl 4-[2-(4-methoxyphenyl)hydrazinylidene]-3-oxobutanoate
- Ethyl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate
Uniqueness
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is unique due to its specific structural features, such as the presence of both the hydrazone and ester groups, which contribute to its reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
203497-60-3 |
|---|---|
Molekularformel |
C12H13ClN2O3 |
Molekulargewicht |
268.69 g/mol |
IUPAC-Name |
ethyl 4-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-18-12(17)7-11(16)8-14-15-10-5-3-9(13)4-6-10/h3-6,8,15H,2,7H2,1H3 |
InChI-Schlüssel |
XDNXHSSVCPHHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C=NNC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
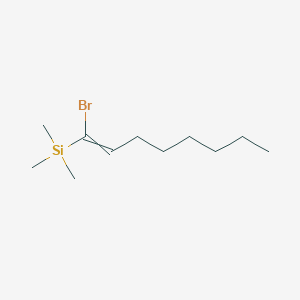
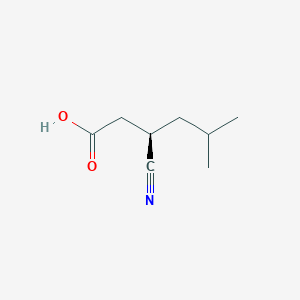
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
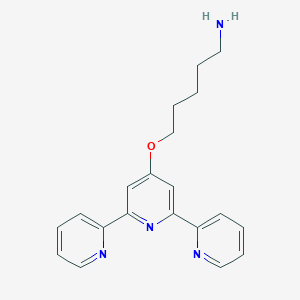
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
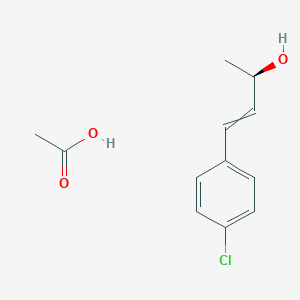
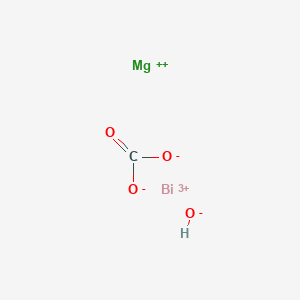
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
